

Technical Application Note: Methyl 6-fluoro-3-iodo-2-methylbenzoate

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Compound of Interest

Compound Name: *Methyl 6-fluoro-3-iodo-2-methylbenzoate*

CAS No.: 1149379-04-3

Cat. No.: B3214662

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CAS: 1149379-04-3 Formula: C₉H₈FIO₂ Molecular Weight: 294.06 g/mol [1][2]

Introduction & Strategic Value

Methyl 6-fluoro-3-iodo-2-methylbenzoate is a high-value trisubstituted benzene scaffold used extensively in the synthesis of kinase inhibitors, KRAS G12C covalent inhibitors, and allosteric modulators.[1] Its structural utility lies in its "orthogonal reactivity," allowing medicinal chemists to sequentially functionalize the ring with high regiocontrol.

Key Structural Features:

- **C3-Iodine (The Anchor):** The most reactive handle.[1][2] Located ortho to the C2-methyl group, it allows for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1] Note: The C2-methyl group exerts steric pressure, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) for efficient coupling.[1]
- **C6-Fluorine (The Diversity Vector):** Positioned ortho to the ester.[1] This fluorine is activated for Nucleophilic Aromatic Substitution (S_NAr) by the electron-withdrawing ester group,

allowing for the introduction of amines or ethers later in the synthesis.[1]

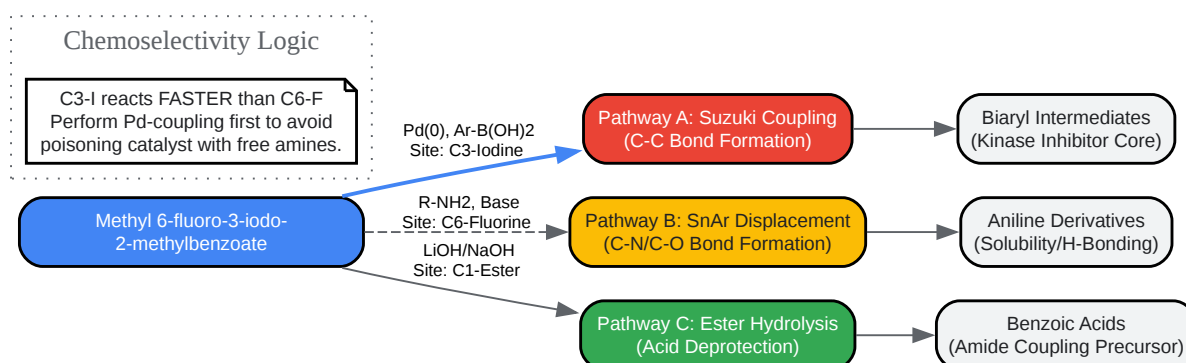
- C1-Ester (The Cyclization Handle): Serves as a precursor to amides, acids, or heterocycles (e.g., quinazolinones, indazoles) when reacted with nucleophiles introduced at C6 or C2.[1]

Handling, Storage, and Safety[1][3]

- Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity/polymorph).[1]
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (iodides can photodegrade).[1]
- Safety Profile:
 - H315/H319: Causes skin and serious eye irritation.[1][3][4]
 - H335: May cause respiratory irritation.[1][3][4]
 - Precaution: Use standard PPE.[1][3][4] Avoid contact with metal spatulas if trace metal contamination is a concern for downstream catalysis.[1]

Reactivity Map & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this building block.



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Figure 1: Chemoselective reactivity profile. The C3-Iodine is the primary point of diversification.

[1]

Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: To couple an aryl boronic acid to the C3 position.[1] Challenge: The C2-methyl group creates steric hindrance.[1] Standard Pd(PPh₃)₄ often results in low yields or sluggish kinetics.

[1] Solution: Use of Pd(dppf)Cl₂ or XPhos Pd G2 precatalysts.[1]

Materials:

- Substrate: **Methyl 6-fluoro-3-iodo-2-methylbenzoate** (1.0 equiv)
- Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)[1]
- Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (2 mol%)[1]
- Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)[1]
- Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for higher temp)[1]

Step-by-Step Methodology:

- Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk flask with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq).
- Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen for 10 minutes to remove dissolved Oxygen (critical to prevent homocoupling).[1]
- Catalyst Addition: Add the Palladium catalyst (3–5 mol%) quickly against a counter-flow of Nitrogen. Seal the vessel immediately.
- Reaction:

- Thermal: Heat to 90°C for 4–12 hours.
- Microwave: Heat to 100°C for 30–60 minutes.
- Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (m/z ~294) and appearance of the biaryl product.
 - Note: De-iodination (reduction) is a common side reaction if the catalyst dies. If observed, increase catalyst loading or switch to anhydrous conditions with K_3PO_4 .[\[1\]](#)
- Workup: Cool to RT. Dilute with EtOAc and water.[\[1\]](#) Separate phases. Wash organic layer with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: SNAr Displacement of C6-Fluorine

Objective: To introduce an amine or alkoxide at the C6 position.[\[1\]](#) Mechanism: The ester at C1 activates the C6-Fluorine via resonance (ortho-relationship).[\[1\]](#)

Materials:

- Substrate: **Methyl 6-fluoro-3-iodo-2-methylbenzoate** (or the biaryl product from Protocol A)
- Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)[\[1\]](#)
- Base: DIPEA (3.0 equiv) or K_2CO_3 (if using salt forms of amines)[\[1\]](#)
- Solvent: DMSO or NMP (polar aprotic is essential)[\[1\]](#)

Step-by-Step Methodology:

- Dissolution: Dissolve the substrate in DMSO (0.2 M concentration).
- Addition: Add the amine nucleophile and DIPEA.
- Reaction: Heat to 80–100°C.
 - Observation: The reaction typically proceeds within 2–6 hours.

- Color Change: Reaction mixture often turns deep yellow/orange as the aniline derivative forms.
- Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.[1]
- Caution: DMSO requires thorough washing with water/brine to remove.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion (Suzuki)	Steric hindrance from C2-Methyl	Switch ligand to XPhos or SPhos (Buchwald ligands).[1] Increase temp to 110°C.
De-iodination (Ar-H formed)	Protodehalogenation	Ensure solvent is strictly degassed.[1] Reduce water content (use anhydrous Toluene/K ₃ PO ₄).[1]
No Reaction (SNAr)	Poor activation	Increase temperature to 120°C. Switch solvent to NMP. Ensure amine is nucleophilic (steric bulk reduces rate).[1]
Hydrolysis of Ester	Basic conditions too harsh	If ester hydrolyzes during Suzuki, switch base from K ₂ CO ₃ to K ₃ PO ₄ or KF (milder).

Case Study: Synthesis of a Quinazolinone Scaffold

This compound is an ideal precursor for 8-iodo-substituted quinazolinones.[1]

- Step 1: SNAr with an amine (R-NH₂) at C6 → Forms secondary aniline.[1]
- Step 2: Hydrolysis of C1-Ester → Forms Benzoic Acid.[1]
- Step 3: Condensation with Formamide or Urea → Cyclization to Quinazolinone.[1]

- Result: The C3-Iodine remains intact (now at position 8 of the quinazolinone), ready for late-stage diversification.[1]

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